Product packaging for 3-(Diethylamino)benzoic acid(Cat. No.:CAS No. 25642-60-8)

3-(Diethylamino)benzoic acid

Cat. No.: B7777045
CAS No.: 25642-60-8
M. Wt: 193.24 g/mol
InChI Key: FNCRWFSUYPEDSM-UHFFFAOYSA-N
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Description

Historical Context of Substituted Benzoic Acids in Organic Chemistry

The study of benzoic acid and its derivatives dates back to the 16th century. newworldencyclopedia.org Initially extracted from gum benzoin, its structure was later determined in 1832. newworldencyclopedia.org This paved the way for the exploration of a vast number of substituted benzoic acids. Early research focused on understanding the effects of different substituent groups on the properties of the benzene (B151609) ring and the carboxylic acid functionality. These studies were foundational to the development of physical organic chemistry, particularly in quantifying the electronic effects of substituents. The antifungal properties of benzoic acid were discovered in 1875, marking its entry into the field of preservatives. newworldencyclopedia.org Over the years, synthetic methods for producing substituted benzoic acids have evolved, moving from simple distillations to more complex and controlled reactions, such as the oxidation of substituted toluenes. wikipedia.orgresearchgate.net

Significance of Amino Benzoic Acid Functionalities in Advanced Chemical Research

Aminobenzoic acids are a class of aromatic compounds that are fundamental to the synthesis of various dyes, food additives, and pharmaceuticals. researchgate.net The presence of both an amino group and a carboxylic acid group on the same molecule imparts a unique reactivity, allowing for a wide range of chemical modifications. researchgate.net These molecules can act as precursors for the synthesis of biologically active scaffolds. researchgate.net For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the biosynthesis of folate in bacteria and plants. wikipedia.orgnih.gov The position of the amino group (ortho, meta, or para) relative to the carboxylic acid group significantly influences the electronic properties and, consequently, the biological activity and application of the resulting derivatives. rsc.org The amino group can be a site for N-protonation, and the carbonyl oxygen a site for O-protonation, with the preferred site being influenced by the molecular environment. rsc.org

Current Research Trajectories and Future Prospects Pertaining to 3-(Diethylamino)benzoic Acid

Recent research on this compound, also known as 3-N,N-Diethylaminobenzoic acid, has explored its utility in several areas. One notable application is in the synthesis of organometallic complexes. For example, it has been used to create organotin(IV) complexes which have been studied for their potential cytotoxic activity against cancer cell lines. thescipub.comthescipub.com

Another area of investigation involves its use as a substrate in enzymatic assays. For instance, 3-(dimethylamino)benzoic acid (a closely related compound) has been employed to quantify peroxidase and manganese peroxidase activity. sigmaaldrich.comnih.gov Furthermore, derivatives of aminobenzoic acids are being explored for their potential in materials science, such as in the development of dye-sensitized solar cells, where they can act as donor-π-acceptor dyes. scispace.com

Future research is likely to continue exploring the synthesis of novel derivatives of this compound and evaluating their biological and material properties. Investigations into its potential as a precursor for pharmaceuticals and other specialty chemicals remain a promising avenue. Further elucidation of its biological effects and the development of more efficient synthetic routes will be crucial for its broader application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B7777045 3-(Diethylamino)benzoic acid CAS No. 25642-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCRWFSUYPEDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474749
Record name 3-(diethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25642-60-8
Record name 3-(diethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Diethylamino Benzoic Acid and Its Precursors

Strategic Approaches to the Construction of the 3-(Diethylamino)benzoic Acid Scaffold

The formation of the this compound structure is primarily achieved through two main strategies: the direct formation of the tertiary amine on an aromatic carboxylic acid precursor or the modification of functional groups on a substituted benzoic acid derivative.

Reductive amination, also known as reductive alkylation, is a prominent method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This process is highly effective for creating the N,N-diethylamino group on a 3-aminobenzoic acid precursor. The reaction proceeds in two main steps: the formation of an intermediate imine from the reaction of a primary amine with an aldehyde, followed by the reduction of this imine to the target tertiary amine. wikipedia.orgacsgcipr.org

A direct synthetic route to this compound involves the reaction of 3-aminobenzoic acid with acetaldehyde (B116499) in the presence of a suitable reducing agent. The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), which are selective for the iminium ion intermediate over the carbonyl precursor. wikipedia.orgcommonorganicchemistry.comharvard.edu

An analogous industrial process for the synthesis of 3-(N,N-dimethylamino)benzoic acid employs the reductive methylation of 3-aminobenzoic acid using formaldehyde (B43269) and hydrogen gas with a supported transition metal catalyst. google.comgoogle.com This process highlights the scalability of reductive amination for producing N,N-dialkylated aminobenzoic acids. The principles of this synthesis are directly applicable to the diethyl derivative, where acetaldehyde would replace formaldehyde.

General Reaction Scheme for Reductive Amination:

Step 1: Imine Formation

3-Aminobenzoic acid + Acetaldehyde ⇌ Iminobenzoic acid intermediate + H₂O

Step 2: Reduction

Iminobenzoic acid intermediate + Reducing Agent → this compound

An alternative and highly efficient strategy involves starting with a more readily available substituted benzoic acid, such as 3-nitrobenzoic acid, and performing a series of functional group interconversions. This multi-step pathway typically begins with the reduction of the nitro group, followed by the alkylation of the resulting primary amine.

The first step is the catalytic hydrogenation of 3-nitrobenzoic acid to produce 3-aminobenzoic acid. google.com This reduction is commonly carried out using hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C). google.com This transformation can be performed in situ, immediately followed by the alkylation step. google.com

Once 3-aminobenzoic acid is formed, the synthesis proceeds via the reductive amination route described previously (Section 2.1.1.), where the primary amine is reacted with acetaldehyde to yield the final this compound. A documented synthesis for the dimethyl analog, starting from 3-nitrobenzoic acid and proceeding through in situ generation of 3-aminobenzoic acid followed by reductive methylation, achieved a yield of 99%. google.comgoogle.com

Targeted Synthesis of this compound Derivatives

Once this compound is obtained, its carboxylic acid group can be readily converted into a variety of derivatives, most notably esters and amides. These reactions expand the utility of the core molecule for various applications.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org The reaction is driven to completion by removing the water formed, often by azeotropic distillation. rug.nl

Carbodiimide-Mediated Esterification (Steglich Esterification) : For milder conditions, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, often with a catalytic amount of 4-(dimethylaminopyridine) (DMAP). rug.nlorgsyn.org This method is effective at room temperature and avoids the harsh acidic conditions of Fischer esterification.

Mitsunobu Reaction : This reaction allows for the esterification of benzoic acids with phenols under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.net It has been shown to be effective for producing phenyl esters of various benzoic acids. researchgate.net

The ethyl ester of this compound is a known derivative, demonstrating the successful application of these esterification principles. nist.gov

Reactant Alcohol Resulting Ester Potential Method
Methanol Methyl 3-(diethylamino)benzoate Fischer-Speier
Ethanol Ethyl 3-(diethylamino)benzoate Fischer-Speier
Isopropanol Isopropyl 3-(diethylamino)benzoate Steglich
Phenol Phenyl 3-(diethylamino)benzoate Mitsunobu

The conversion of the carboxylic acid group to an amide is a fundamental transformation in organic synthesis. Direct amidation involves the condensation of this compound with a primary or secondary amine. Due to the low reactivity of carboxylic acids, this reaction typically requires a coupling agent or catalyst to proceed efficiently.

Several modern catalytic systems are available for direct amidation:

Titanium(IV) Chloride (TiCl₄) : This reagent can mediate the direct condensation of carboxylic acids and amines, often in a solvent like dichloromethane (B109758) with a base such as pyridine. nih.gov

Boron-Based Catalysts : Reagents like 3,4,5-trifluorophenylboronic acid and pyridine-borane complexes have been shown to catalyze direct amidation with low catalyst loading. researchgate.net

Indium(III) Catalysts : Indium(III) trifluoromethanesulfonate (B1224126) has been reported as an efficient catalyst for the amidation of a wide range of carboxylic acids, including aromatic ones, under reflux conditions in THF. researchgate.net

These methods allow for the synthesis of a diverse library of amides from this compound by varying the amine coupling partner.

Reactant Amine Resulting Amide
Ammonia 3-(Diethylamino)benzamide
Diethylamine N,N,3-Triethylbenzamide
Aniline N-Phenyl-3-(diethylamino)benzamide
Morpholine (3-(Diethylamino)phenyl)(morpholino)methanone

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Processes

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency, particularly in industrial applications. The synthesis of N,N-dialkylated aminobenzoic acids provides clear examples of how systematic optimization can lead to near-quantitative yields. google.comgoogle.com

Based on patented procedures for the analogous 3-(N,N-dimethylamino)benzoic acid, several parameters are key to enhancing the yield of the reductive amination step: google.comgoogle.com

pH Control : The pH of the reaction mixture is critical. Maintaining the pH between 6.5 and 9.5 through the addition of a buffering agent is essential for achieving high conversion rates. google.comgoogle.com This prevents unwanted side reactions and ensures the amine is sufficiently nucleophilic while facilitating imine formation.

Temperature Programming : A gradual increase in temperature during the reaction can improve yields. For instance, starting the reaction at a lower temperature (e.g., 35 °C) and slowly raising it to a moderate temperature (e.g., 50 °C) as the reaction progresses allows for controlled reaction kinetics. google.comgoogle.com

Controlled Reagent Addition : The continuous and controlled addition of the aldehyde (e.g., formaldehyde or acetaldehyde) over a period of 0.5 to 20 hours prevents the accumulation of the reagent and reduces the formation of byproducts. google.comgoogle.com

Hydrogen Pressure : In catalytic hydrogenations, maintaining an optimal hydrogen pressure (e.g., between 1 and 40 bar) is necessary to ensure efficient reduction of the imine intermediate. google.comgoogle.com

By carefully controlling these parameters, conversions of 3-nitrobenzoic acid to 3-(N,N-dimethylamino)benzoic acid have reached 99% of the theoretical yield, demonstrating a highly optimized and efficient process. google.comgoogle.com

Parameter Optimized Condition (for Dimethyl Analog) Rationale
Catalyst Supported Transition Metal (e.g., Pd/C) High activity and selectivity for hydrogenation. google.comgoogle.com
pH 6.5 - 9.5 (Buffered) Balances amine nucleophilicity and imine formation. google.comgoogle.com
Temperature Gradual increase (e.g., 35°C to 50°C) Controlled reaction rate, minimizes byproducts. google.comgoogle.com
H₂ Pressure 1 - 40 bar Ensures efficient reduction of the imine intermediate. google.comgoogle.com
Aldehyde Addition Continuous addition over 0.5-20 hours Avoids high transient concentrations, improving selectivity. google.comgoogle.com

Advanced Spectroscopic and Structural Elucidation Studies of 3 Diethylamino Benzoic Acid Compounds

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 3-(Diethylamino)benzoic acid, the spectrum is characterized by vibrations associated with the carboxylic acid, the tertiary amine, and the meta-substituted aromatic ring.

Key vibrational bands expected for this compound, based on data from analogous compounds such as 3-(dimethylamino)benzoic acid and other benzoic acid derivatives, include chemicalbook.comresearchgate.netresearchgate.net:

O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the 1700-1680 cm⁻¹ region.

C=C Stretches: Aromatic ring stretching vibrations typically result in several bands in the 1600-1450 cm⁻¹ range.

C-O Stretch and O-H Bend: The stretching vibration of the carbon-oxygen single bond and the in-plane bending of the O-H group are expected between 1440-1210 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is typically observed in the 1210-1020 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (Broad)
Aromatic C-H StretchBenzene (B151609) Ring> 3000
Aliphatic C-H StretchEthyl Groups< 3000
C=O StretchCarboxylic Acid1700 - 1680
C=C StretchAromatic Ring1600 - 1450
C-O Stretch / O-H BendCarboxylic Acid1440 - 1210
C-N StretchTertiary Amine1210 - 1020

Raman Spectroscopy for Molecular Vibrational Analysis

Table 2: Expected Raman Active Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchBenzene Ring~3070Medium
C=O StretchCarboxylic Acid~1660 - 1620Medium
C=C Stretch (Ring)Aromatic Ring~1600Strong
Ring Breathing ModeAromatic Ring~1000Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the two ethyl groups.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm.

Aromatic Protons (-C₆H₄-): The four protons on the meta-substituted ring will exhibit complex splitting patterns (multiplets) in the aromatic region, generally between 7-8 ppm.

Ethyl Protons (-N(CH₂CH₃)₂): The diethylamino group will show two signals: a quartet corresponding to the four methylene (B1212753) (-CH₂) protons and a triplet corresponding to the six methyl (-CH₃) protons, due to spin-spin coupling with each other.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound
Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10Singlet (broad)1H
Aromatic~7.0 - 8.0Multiplets4H
-CH₂-~3.4Quartet4H
-CH₃~1.2Triplet6H

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms in a molecule. Based on data from analogues like 4-(diethylamino)benzoic acid and other derivatives, the spectrum for the 3-isomer is predicted to show signals for the carbonyl carbon, six distinct aromatic carbons, and two aliphatic carbons from the ethyl groups fiu.eduspectrabase.com.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear at a downfield shift, typically around 168-172 ppm.

Aromatic Carbons (-C₆H₄-): The six carbons of the benzene ring will appear in the 110-150 ppm range. The carbon attached to the nitrogen (C3) and the carbon attached to the carboxyl group (C1) will be the most deshielded among the ring carbons.

Ethyl Carbons (-N(CH₂CH₃)₂): The methylene carbon (-CH₂) is expected around 45-50 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield, around 12-15 ppm.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
-COOH~168 - 172
Aromatic C-N~148
Aromatic C-COOH~132
Other Aromatic C~112 - 130
-CH₂-~45 - 50
-CH₃~12 - 15

Heteronuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for organometallic derivatives)

Heteronuclear NMR, such as ¹¹⁹Sn NMR, is crucial for characterizing organometallic compounds. Studies on organotin(IV) complexes derived from the closely related 3-(dimethylamino)benzoic acid demonstrate the utility of this technique thescipub.comthescipub.comum.edu.my. In these complexes, the 3-(dimethylamino)benzoate ligand coordinates to a tin center. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom.

For example, different organotin(IV) derivatives of 3-(dimethylamino)benzoic acid have been synthesized, including dimeric distannoxane structures and monomeric complexes. The coordination environment of the tin atom in these complexes can be determined from their ¹¹⁹Sn chemical shifts thescipub.comthescipub.com. Four-coordinate tin atoms are typically found in a specific chemical shift range, while five-coordinate tin atoms appear in a different, more upfield range. This allows for the precise structural elucidation of these complex derivatives in solution thescipub.comthescipub.com.

Table 5: ¹¹⁹Sn NMR Data for Selected Organotin(IV) Complexes of 3-(Dimethylamino)benzoic Acid thescipub.comthescipub.com
Complex StructureCoordination Number of Sn¹¹⁹Sn Chemical Shift (δ, ppm)
[{3-[N(CH₃)₂]C₆H₄COO(Me)₂Sn}₂O]₂Five-169.8
{3-[N(CH₃)₂]C₆H₄COO}₂(Bu)₂SnFive-210.5
[{3-[N(CH₃)₂]C₆H₄COO(Bu)₂Sn}₂O]₂Five-202.9
3-[N(CH₃)₂]C₆H₄COO(Ph)₃SnFour-111.9

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅NO₂, corresponding to a molecular weight of approximately 193.25 g/mol .

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion [M]⁺•, which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. While specific experimental spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the known behavior of aromatic carboxylic acids and tertiary amines.

Key fragmentation pathways for aromatic compounds involve cleavages at the functional groups. libretexts.org For this compound, the primary fragmentations would be expected to involve the carboxylic acid and the diethylamino moieties. A common fragmentation for benzoic acid derivatives is the loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45). libretexts.orgdocbrown.info Another significant fragmentation pathway for N-alkylated anilines is alpha-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. In this case, the loss of a methyl radical (•CH₃, mass 15) or an ethyl radical (•C₂H₅, mass 29) from the parent ion is plausible.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Neutral Loss
193 [C₁₁H₁₅NO₂]⁺• Molecular Ion (M⁺•)
178 [M - CH₃]⁺ •CH₃ (Methyl radical)
164 [M - C₂H₅]⁺ •C₂H₅ (Ethyl radical)
148 [M - COOH]⁺ •COOH (Carboxyl radical)

Note: This data is based on theoretical fragmentation patterns and may not represent actual experimental results.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By passing X-rays through a single crystal of a substance, a unique diffraction pattern is generated. nist.gov The angles and intensities of these diffracted beams allow researchers to calculate a three-dimensional map of the electron density within the crystal, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. units.it

For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its solid-state conformation. This includes the planarity of the benzene ring, the orientation of the diethylamino and carboxylic acid groups relative to the ring, and how the molecules pack together in the crystal lattice.

A crucial aspect revealed by this technique is the nature of intermolecular hydrogen bonding. It is expected that the carboxylic acid group of this compound would form strong hydrogen bonds, likely leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. In these dimers, the hydroxyl group of one molecule hydrogen-bonds to the carbonyl oxygen of a neighboring molecule. The analysis would also clarify any weaker C-H···O or C-H···π interactions that contribute to the stability of the crystal structure. While specific crystallographic data for this compound is not available, analysis of related compounds like 3-(diethylamino)phenol shows the formation of distinct hydrogen-bonding networks in the solid state. researchgate.net

Table 2: Information Obtainable from X-ray Diffraction of this compound

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Hydrogen Bonding Identification of intermolecular hydrogen bonds and other non-covalent interactions.

Note: The table lists the type of data that would be generated from an X-ray diffraction experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This procedure provides empirical validation of a compound's chemical formula. For an organic compound like this compound (C₁₁H₁₅NO₂), the analysis would quantify the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The experimental percentages obtained from analysis are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Theoretical Mass Percentage (%)
Carbon C 12.01 11 132.11 68.37
Hydrogen H 1.008 15 15.12 7.82
Nitrogen N 14.01 1 14.01 7.25
Oxygen O 16.00 2 32.00 16.56

| Total | | | | 193.24 | 100.00 |

Note: Values are calculated based on the molecular formula C₁₁H₁₅NO₂ and standard atomic weights.

Coordination Chemistry of 3 Diethylamino Benzoic Acid As a Ligand

Design and Synthesis of Metal-Organic Complexes with 3-(Diethylamino)benzoate Ligands

The design of metal-organic complexes utilizing 3-(diethylamino)benzoate ligands is centered on the predictable coordination of the carboxylate group with metal ions. The synthesis of these complexes is typically achieved through straightforward reactions between a deprotonated form of 3-(diethylamino)benzoic acid and a suitable metal salt or organometallic precursor.

Common synthetic strategies involve the reaction of this compound with metal oxides, hydroxides, or chlorides in an appropriate solvent, often under reflux conditions to drive the reaction to completion. The choice of solvent can influence the final product's crystallinity and, in some cases, its structure. Alcohols, acetonitrile, and other polar organic solvents are frequently employed. The stoichiometry of the reactants is a critical parameter that can be adjusted to control the metal-to-ligand ratio in the resulting complex, leading to the formation of mononuclear, dinuclear, or polynuclear species.

For instance, the synthesis of organotin(IV) complexes often involves the reaction of di- or tri-organotin(IV) oxides or hydroxides with the carboxylic acid, resulting in the elimination of water. Similarly, lanthanide complexes can be prepared by reacting lanthanide nitrates or chlorides with the sodium or potassium salt of this compound. The resulting complexes can often be isolated as crystalline solids, allowing for detailed structural analysis.

Ligand Binding Modes and Metal Coordination Geometries

The 3-(diethylamino)benzoate ligand exhibits rich coordination chemistry, primarily dictated by the versatile binding capabilities of its carboxylate group. The geometry around the metal center is consequently influenced by the coordination mode of the ligand, the nature of the metal ion, and the presence of other ancillary ligands.

The carboxylate group of the 3-(diethylamino)benzoate ligand can adopt several coordination modes, which are fundamental to the structural diversity of its metal complexes. These patterns include:

Monodentate: In this mode, only one of the carboxylate oxygen atoms binds to a single metal center. This is a common coordination pattern, particularly in complexes where steric hindrance is a significant factor or when other strongly coordinating ligands are present.

Bidentate: Both oxygen atoms of the carboxylate group can coordinate to the same metal center, forming a chelate ring. This bidentate chelation typically results in a more stable complex due to the chelate effect.

Bridging: The carboxylate group can bridge two or more metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of one-, two-, or three-dimensional coordination polymers. The bridging mode is crucial in the construction of extended metal-organic frameworks (MOFs).

The specific coordination pattern adopted is influenced by factors such as the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of co-ligands.

A key structural aspect of the 3-(diethylamino)benzoate ligand is the presence of the N,N-diethylamino group at the meta-position of the benzoic acid. Spectroscopic and structural studies of analogous aminobenzoate complexes indicate that the nitrogen atom of the diethylamino group typically does not participate in direct coordination to the metal center. This lack of involvement is primarily attributed to two factors: the lower basicity of the aromatic amine nitrogen and the steric hindrance imposed by the two ethyl groups. The nitrogen lone pair is often delocalized into the aromatic ring, reducing its availability for coordination. Furthermore, the bulky ethyl groups can sterically prevent the nitrogen atom from approaching the metal center closely enough to form a stable coordinate bond. Consequently, the coordination chemistry of 3-(diethylamino)benzoate is overwhelmingly dominated by the interactions of the carboxylate group.

Specific Metal-Ligand Systems and Their Structural Diversity

The versatility of the 3-(diethylamino)benzoate ligand is evident in the diverse structures it forms with different metal ions. Organotin(IV) and lanthanide complexes serve as excellent examples of this structural variety.

Organotin(IV) carboxylates are a well-studied class of compounds with diverse structural motifs and applications. When complexed with aminobenzoate ligands, they exhibit a range of coordination geometries around the tin atom. The coordination number of the tin center can vary from four to seven, with five- and six-coordinate geometries being the most common.

In diorganotin(IV) complexes of the type R₂SnL₂, where L is the 3-(diethylamino)benzoate ligand, the carboxylate groups can act as either monodentate or bidentate ligands. This can lead to tetrahedral, trigonal bidentate, or octahedral geometries around the tin atom. Dimeric structures, such as distannoxanes, are also frequently observed, where the carboxylate ligands can exhibit both monodentate and bridging coordination modes. In triorganotin(IV) complexes of the formula R₃SnL, the carboxylate ligand is often monodentate, resulting in a tetrahedral or trigonal bipyramidal geometry at the tin center.

Structural Features of Typical Organotin(IV) Aminobenzoate Complexes
Complex TypeGeneral FormulaTypical Coordination Number of SnCommon GeometriesCarboxylate Coordination Mode
Diorganotin(IV)R₂SnL₂4, 5, 6Tetrahedral, Trigonal Bipyramidal, OctahedralMonodentate, Bidentate
Triorganotin(IV)R₃SnL4, 5Tetrahedral, Trigonal BipyramidalMonodentate
Distannoxane[{R₂Sn(L)}₂O]₂5, 6Trigonal Bipyramidal, OctahedralMonodentate, Bridging

Lanthanide ions are characterized by their large ionic radii and high coordination numbers, typically ranging from 6 to 12. This allows for the formation of structurally complex coordination compounds with aminobenzoate ligands. The coordination of 3-(diethylamino)benzoate to lanthanide ions is dominated by the interaction of the hard carboxylate oxygen atoms with the hard lanthanide cations.

In these complexes, the 3-(diethylamino)benzoate ligand can exhibit a variety of coordination modes, including monodentate, bidentate chelation, and various bridging modes. These diverse binding capabilities lead to the formation of a wide range of structures, from discrete mononuclear or dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The presence of co-ligands, such as bipyridines or phenanthrolines, can further influence the final structure by occupying some of the coordination sites on the lanthanide ion and preventing the formation of higher-dimensional networks. The resulting lanthanide complexes often exhibit interesting photoluminescent properties, which are influenced by the nature of the ligand and the coordination environment of the metal ion.

Coordination Characteristics of Lanthanide Complexes with Aminobenzoate Ligands
Structural FeatureDescription
Coordination NumbersTypically 7, 8, or 9
GeometriesMonocapped square antiprism, Tricapped trigonal prism, Distorted polyhedra
Carboxylate Binding ModesMonodentate, Bidentate (chelating and bridging), Bridging
Structural DiversityDinuclear units, 1D chains, 2D layers, 3D frameworks

Supramolecular Chemistry and Crystal Engineering with 3 Diethylamino Benzoic Acid and Its Derivatives

Non-Covalent Interactions in Self-Assembled Architectures

A detailed examination of the non-covalent interactions involving 3-(Diethylamino)benzoic acid is not possible without its crystal structure.

Hydrogen Bonding Networks

While it can be hypothesized that the carboxylic acid group of this compound would form classic hydrogen-bonded dimers, a common motif in carboxylic acids, the specific geometry and strength of these interactions are unknown. Furthermore, the presence of the diethylamino group introduces the possibility of amine-carboxyl interactions, which could lead to more complex hydrogen-bonding networks. The lack of crystallographic data prevents the confirmation and detailed characterization of these potential networks.

π-π Stacking and Other Aromatic Interactions

The benzene (B151609) ring of this compound suggests the potential for π-π stacking interactions, which play a significant role in the stabilization of crystal structures. The nature and extent of these interactions, including parameters like the centroid-to-centroid distance and slip angle, cannot be determined without a solved crystal structure.

Design and Characterization of Cocrystals and Supramolecular Frameworks

The rational design of cocrystals and other supramolecular frameworks relies on an understanding of the preferred non-covalent interactions of the constituent molecules. While general principles of crystal engineering could be applied to predict potential cocrystal formers for this compound, the absence of its own structural information makes it impossible to analyze and characterize any resulting supramolecular frameworks.

Influence of Molecular Conformation on Solid-State Packing and Supramolecular Interactions

The conformation of the diethylamino group and the orientation of the carboxylic acid group relative to the benzene ring are critical factors that influence how the molecule packs in the solid state. These conformational parameters directly impact the types of supramolecular interactions that can be formed. Without crystallographic data, a meaningful analysis of the interplay between molecular conformation and solid-state packing for this compound cannot be conducted.

Photophysical Properties and Luminescence Research on 3 Diethylamino Benzoic Acid and Its Complexes

Absorption and Emission Spectroscopy Studies

The electronic absorption and emission spectra of aminobenzoic acids are characterized by transitions involving the aromatic system, influenced by the amino and carboxylic acid functional groups. While specific spectral data for 3-(diethylamino)benzoic acid is not extensively detailed in readily available literature, the properties of closely related compounds, such as diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), provide insight. DHHB, an organic compound used in sunscreens, exhibits a strong absorption of UVA radiation with an absorption maximum (λmax) at 354 nm. atamanchemicals.comwikipedia.org This absorption is attributed to a π→π* electronic transition within the conjugated system.

Upon excitation, these molecules relax to the ground state, in part by emitting photons (fluorescence). The difference between the absorption and emission maxima, known as the Stokes shift, is often significant in such donor-acceptor molecules, particularly in polar solvents. This phenomenon is closely linked to the charge transfer characteristics of the molecule in the excited state. For instance, studies on various aminobenzoic acid derivatives show that the emission spectra are highly sensitive to the surrounding environment. researchgate.net

Table 1: Spectroscopic Properties of a Related Aminobenzoic Acid Derivative Data for Diethylamino hydroxybenzoyl hexyl benzoate (DHHB)

PropertyWavelength (nm)Reference
Absorption Maximum (λmax) 354 atamanchemicals.comwikipedia.org

Note: This data is for a structurally related compound and serves to illustrate the typical absorption range for this class of chromophores.

Intramolecular Charge Transfer (ICT) Phenomena in Amino Benzoic Acid Chromophores

A key feature of aminobenzoic acid chromophores is the phenomenon of Intramolecular Charge Transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating amino group to the electron-accepting benzoic acid moiety. researchgate.net This leads to the formation of a highly polar excited state, often referred to as an ICT state.

This charge transfer is often accompanied by a conformational change, such as the twisting of the diethylamino group relative to the plane of the benzene (B151609) ring, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. The formation of this TICT state is a common nonradiative relaxation pathway that can reduce the fluorescence quantum yield. wikipedia.org The stability of this charge-separated state is highly dependent on the polarity of the surrounding medium. In polar solvents, the ICT state is stabilized, which often results in a large Stokes shift and a red-shift (bathochromic shift) of the emission band. researchgate.netnih.gov

The dual fluorescence sometimes observed in related molecules, like 4-amino-3-methyl benzoic acid methyl ester in polar solvents, is strong evidence for the existence of two distinct emitting states: a locally excited (LE) state and a charge-transfer (CT) state. researchgate.net The ICT process is fundamental to understanding the solvent-dependent fluorescence (solvatochromism) of these compounds.

Energy Transfer Processes in Luminescent Metal Complexes (e.g., Lanthanide Sensitization)

3-(Dialkylamino)benzoic acids are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions (Ln³⁺). Lanthanide ions themselves have very low absorption cross-sections due to their spin-forbidden f-f electronic transitions. nih.gov To overcome this, organic ligands that can efficiently absorb UV light and transfer the excitation energy to the lanthanide ion are used. This process, often called the "antenna effect," is a form of intramolecular energy transfer. nih.gov

The sensitization mechanism generally involves the following steps:

The organic ligand (the antenna) absorbs incident light, promoting it to an excited singlet state (S₁).

The ligand undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Energy is transferred nonradiatively from the ligand's triplet state to an emissive excited state of the lanthanide ion.

The lanthanide ion relaxes to its ground state by emitting light, producing its characteristic sharp, line-like emission bands.

For efficient energy transfer, the triplet state energy level of the ligand must be appropriately positioned slightly above the emissive energy level of the lanthanide ion. Research on complexes using the closely related 3-dimethylamino benzoic acid (3-N,N-DMHBA) ligand with Terbium (Tb³⁺) has demonstrated this process effectively. nih.gov The ligand absorbs energy and transfers it to the ⁵D₄ excited state of the Tb³⁺ ion, resulting in the characteristic green emission of terbium. The energy transfer from the ICT state of the ligand can play a significant role in this sensitization pathway. researchgate.net

Table 2: Luminescence Data for a Tb³⁺ Complex with a Related Ligand Data for a complex of Terbium (Tb³⁺) with 3-dimethylamino benzoic acid and 5,5′-dimethyl-2,2′ bipyridine.

ParameterValueDetailsReference
Excitation Range 300 - 400 nmLigand absorption band nih.gov
Tb³⁺ Emission Peaks 490, 545, 585, 620 nmCorresponding to ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) transitions nih.gov
Fluorescence Lifetime 0.4709 msFor the Tb³⁺ emission nih.gov

Modulation of Photoluminescence by Environmental Factors

The photoluminescence of this compound and related compounds is highly sensitive to environmental factors, particularly solvent polarity and hydrogen bonding capabilities. This sensitivity, known as solvatochromism, stems from the change in the molecule's dipole moment upon excitation to the ICT state. researchgate.netnih.gov

In non-polar solvents, the emission typically occurs at shorter wavelengths. As the solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.netnih.gov This effect is clearly demonstrated in studies of various donor-acceptor dyes containing diethylamino groups. For example, 7-diethylamino-3-thenoylcoumarin shows a pronounced red-shift in its emission spectrum as solvent polarity increases. nih.gov

Hydrogen bonding interactions between the solute and solvent molecules can also significantly affect the photophysical properties. Protic solvents (e.g., alcohols) can form hydrogen bonds with the carboxylate group or the amino group, further stabilizing the excited state or providing alternative non-radiative decay pathways, which can influence both the emission wavelength and the fluorescence quantum yield. researchgate.net The presence of acids or bases can also dramatically alter the luminescence by protonating or deprotonating the functional groups, thereby changing the nature of the chromophore. researchgate.net

Development of 3 Diethylamino Benzoic Acid Based Chemosensors and Fluorescent Probes

Rational Design Principles for Analyte Recognition

The rational design of chemosensors based on scaffolds like 3-(diethylamino)benzoic acid hinges on the integration of three key components: a signaling unit (fluorophore), a recognition unit (receptor or binding site), and a spacer that links them. The diethylamino group plays a crucial role in the electronic properties of the fluorophore, influencing its absorption and emission characteristics.

The design process often begins with the selection of a core fluorophore, such as coumarin (B35378) or rhodamine, which contains a diethylamino-substituted aromatic ring. acs.orgmdpi.com The choice of fluorophore is critical as it dictates the photophysical properties of the sensor, including its quantum yield, Stokes shift, and excitation/emission wavelengths. For instance, rhodamine-based sensors are known for their excellent photostability and high fluorescence quantum yields. mdpi.com

The recognition unit is tailored to selectively bind to the target analyte. This is typically achieved by incorporating specific functional groups that can form coordinate bonds, hydrogen bonds, or other non-covalent interactions with the analyte. For the detection of metal ions, common recognition moieties include Schiff bases, hydrazones, and crown ethers, which contain nitrogen and oxygen donor atoms that can chelate with metal cations. semanticscholar.orgmdpi.com The synthesis of Schiff base sensors, for example, often involves the condensation of an aldehyde-functionalized fluorophore, such as 4-(diethylamino)salicylaldehyde (B93021), with an amine-containing compound. ccspublishing.org.cnnih.gov

Sensing Mechanisms via Fluorescence Modulation (e.g., "Turn-on" and "Turn-off" Responses)

The functionality of fluorescent chemosensors is predicated on various photophysical mechanisms that modulate the fluorescence output upon analyte binding. These mechanisms are often categorized as "turn-on" or "turn-off" responses.

Turn-on Fluorescence: In a "turn-on" sensor, the probe is initially in a non-fluorescent or weakly fluorescent state. Upon binding to the analyte, a significant enhancement of fluorescence is observed. Several mechanisms can lead to a turn-on response:

Chelation-Enhanced Fluorescence (CHEF): This effect is common in sensors where the binding of a metal ion restricts the intramolecular rotation or vibration of parts of the molecule, thereby reducing non-radiative decay pathways and increasing fluorescence quantum yield. nih.gov

Inhibition of Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorophore is quenched by a nearby electron-rich or electron-poor moiety. Binding of the analyte to the receptor alters the redox potential of the quenching unit, inhibiting the PET process and restoring the fluorescence of the fluorophore.

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process can lead to a specific fluorescence signature. Analyte binding can disrupt or modify the ESIPT pathway, resulting in a new or enhanced emission band. mdpi.com

Spirolactam Ring Opening: This mechanism is characteristic of rhodamine-based probes. The closed spirolactam form is non-fluorescent, but upon binding of a metal ion, the ring opens to form the highly fluorescent acyclic form. mdpi.commdpi.com

Turn-off Fluorescence: Conversely, a "turn-off" sensor exhibits a decrease or complete quenching of its fluorescence upon interaction with the analyte. This is often due to:

Photoinduced Electron Transfer (PET): If the analyte itself is a quencher or if its binding facilitates a PET process, a turn-off response will be observed.

Intramolecular Charge Transfer (ICT): The binding of an analyte can enhance an ICT process that leads to a non-fluorescent excited state. nih.gov

Paramagnetic Quenching: Metal ions with unpaired electrons, such as Cu²⁺ or Fe³⁺, can quench fluorescence through energy or electron transfer. mdpi.com

The choice between a "turn-on" and "turn-off" sensor depends on the specific application, with "turn-on" probes generally being preferred due to their higher signal-to-noise ratio and reduced risk of false positives. mdpi.com

Selective Detection of Metal Ions and Other Chemical Species

Chemosensors based on structures containing the diethylamino benzoic acid motif have been successfully employed for the selective detection of a variety of metal ions. The selectivity of these sensors is determined by the nature of the binding site and the coordination preferences of the target metal ion.

For instance, Schiff base ligands derived from 4-(diethylamino)salicylaldehyde have demonstrated high selectivity for Cu²⁺ ions. ccspublishing.org.cnnih.gov In one study, a sensor exhibited a dramatic color change and fluorescence quenching upon the addition of Cu²⁺, with a low detection limit of 1.2 × 10⁻⁷ M. nih.gov Another probe based on a similar scaffold was also highly selective for Cu²⁺, with a detection limit of 19 nmol·L⁻¹. ccspublishing.org.cn

Rhodamine-based sensors, which incorporate a diethylamino-substituted xanthene core, are particularly versatile. They have been adapted to detect a range of metal ions, including Al³⁺, Fe³⁺, Cr³⁺, and Hg²⁺, often through the spirolactam ring-opening mechanism. acs.org The selectivity can be tuned by modifying the receptor unit attached to the rhodamine platform.

The table below summarizes the performance of several fluorescent chemosensors that are structurally related to this compound, illustrating their selectivity for different metal ions.

Sensor BaseAnalyteDetection LimitFluorescence ResponseSensing Medium
4-(Diethylamino)salicylaldehyde Schiff baseCu²⁺1.2 × 10⁻⁷ MTurn-offDMSO/H₂O
4-(Diethylamino)salicylaldehyde Schiff baseCu²⁺19 nmol·L⁻¹Turn-offEthanol
Rhodamine 6G derivativeAl³⁺-Turn-onMeOH/H₂O
Coumarin derivativeCu²⁺4.0 ppbTurn-offAqueous
Diarylethene with 4-diethylamino-salicylaldehydeZn²⁺2.6 × 10⁻⁷ mol L⁻¹Turn-onMethanol

Integration into Advanced Sensing Platforms

To enhance the sensitivity, stability, and practical utility of chemosensors, there is a growing trend towards their integration into advanced sensing platforms. This involves immobilizing or encapsulating the fluorescent probe within or onto nanomaterials or other solid supports.

Nanoparticles: Fluorescent dyes can be conjugated to the surface of nanoparticles, such as silica (B1680970) or gold nanoparticles, to create robust and highly sensitive sensing systems. This approach can improve the water solubility of the probe and provide a higher local concentration of sensing moieties, leading to amplified signal responses.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can be designed to incorporate fluorescent organic linkers. By using a molecule like this compound or a derivative as the linker, it is possible to create a MOF that acts as a solid-state sensor. The porous nature of MOFs can enhance selectivity by controlling the access of analytes to the sensing sites.

Polymers: Fluorescent probes can be incorporated into polymer matrices, either by covalent attachment or physical entrapment. This can lead to the development of sensing films or membranes that are suitable for real-world applications, such as environmental monitoring.

These advanced platforms not only improve the performance of the chemosensors but also open up new possibilities for their application in areas such as bioimaging, diagnostics, and the development of portable sensing devices.

Computational Chemistry and Theoretical Studies of 3 Diethylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-(Diethylamino)benzoic acid. iosrjournals.org These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution, orbital energies, and related properties. aps.org

The electronic structure is fundamental to a molecule's reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

In studies of similar molecules, like p-N,N-(dimethylamino)benzoic acid, DFT calculations using the B3LYP functional with a 6–311++G** basis set have been employed to analyze these electronic properties. scispace.com The diethylamino group, being an electron-donating group, is expected to raise the HOMO energy level of the benzoic acid structure, while the carboxyl group acts as an electron-withdrawing group, influencing the LUMO. This charge distribution creates a significant dipole moment, which can enhance the molecule's reactivity. scispace.com Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. iosrjournals.org

Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives from DFT Calculations Data based on analogs like p-N,N-(dimethylamino)benzoic acid to illustrate typical computational outputs.

PropertyDescriptionPredicted Outcome for Amino-Substituted Benzoic Acids
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.The electron-donating amino group increases the HOMO energy, making the molecule a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.The electron-withdrawing carboxyl group lowers the LUMO energy.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller energy gap suggests higher reactivity and is associated with shifts in UV-Vis absorption spectra. scispace.com
Dipole Moment Measure of the net molecular polarity due to asymmetric charge distribution.The presence of both strong donor and acceptor groups leads to a large dipole moment, indicating significant charge separation. scispace.com

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulations are essential for understanding the three-dimensional structure (conformation) of this compound and how it interacts with other molecules. The flexibility of the diethylamino and carboxylic acid groups allows the molecule to adopt various conformations. Computational methods can predict the most stable conformers by calculating their relative energies.

Studies on substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, have shown that these molecules can exhibit conformational polymorphism, where different conformers pack into distinct crystal structures. nih.gov This highlights the importance of the substituent group in directing the solid-state arrangement. For this compound, key intermolecular interactions that govern its structure include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimers where two molecules are linked via their carboxyl groups. This is a common motif in the crystal structures of carboxylic acids. mdpi.com

π–π Stacking: The aromatic benzene (B151609) ring can engage in π–π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice. nih.govmdpi.com

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules. For this compound, theoretical calculations can simulate its infrared (IR), UV-visible, and nuclear magnetic resonance (NMR) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). scispace.com By calculating the energies of electronic transitions, typically from the HOMO to the LUMO, TD-DFT can predict the maximum absorption wavelength (λmax). scispace.com For molecules with electron donor-acceptor character like this compound, these transitions are often charge-transfer in nature. The solvent environment can also be modeled to predict solvatochromic shifts. In a study on a related dye containing a diethylamino group, DFT calculations were used to predict electronic transitions and explain photophysical properties like fluorescence. researchgate.net

Vibrational spectra (IR and Raman) can be simulated by calculating the harmonic vibrational frequencies at the molecule's optimized geometry. iosrjournals.org These calculated frequencies correspond to specific bond stretches, bends, and twists within the molecule. Comparing the predicted spectrum to an experimental one can help confirm the molecular structure and assign specific vibrational modes.

Thermodynamic Calculations and Stability Assessments of the Compound and its Derivatives

Thermodynamic calculations are crucial for assessing the stability of this compound and its potential derivatives. Quantum chemical methods can be used to compute several key thermodynamic parameters.

The standard Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. These values provide a measure of the compound's intrinsic stability. By comparing the calculated energies of reactants and products, the thermodynamics of potential reactions involving the compound can be predicted.

Furthermore, the stability of different conformers or potential polymorphs can be ranked based on their calculated lattice energies. mdpi.com Solvation models can also be applied to calculate the free energy of solvation, which is essential for understanding the compound's solubility and stability in different solvents. jbiochemtech.com Experimental studies on the solubility of benzoic acid and its derivatives in various solvents have shown that thermodynamic parameters like the enthalpy and entropy of solvation are key to understanding their behavior in solution. jbiochemtech.com Computational models can complement such experiments by providing a molecule-level interpretation of these macroscopic properties.

Advanced Applications in Organic and Materials Science Research

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

3-(Diethylamino)benzoic acid is a valuable bifunctional building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its structure incorporates a nucleophilic tertiary amine and a carboxylic acid on an aromatic scaffold, allowing for a diverse range of chemical transformations. The carboxylic acid moiety is a particularly versatile handle for elaboration, most commonly through the formation of amide and ester bonds, which are fundamental linkages in numerous pharmaceuticals, agrochemicals, and other complex organic molecules.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction. Therefore, the carboxylic acid group of this compound must first be "activated". This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. fishersci.co.uknih.gov This strategy is a cornerstone of modern medicinal chemistry and peptide synthesis. nih.govresearchgate.netrsc.org The reaction proceeds via a highly reactive O-acylisourea intermediate when using carbodiimides, or a reactive HOBt ester when additives are employed, which then readily reacts with a primary or secondary amine to yield the desired amide. fishersci.co.uknih.gov This method allows for the seamless integration of the 3-(diethylamino)benzoyl group into a larger target molecule.

Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort.

Reagent Acronym Full Name Key Features
EDC / EDAC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. nih.gov
DCC N,N'-Dicyclohexylcarbodiimide Highly effective, but produces a solid urea (B33335) byproduct (DCU) that must be filtered off. fishersci.co.uk
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly efficient uronium-based reagent; often used for difficult couplings with low racemization.
HOBt Hydroxybenzotriazole Commonly used as an additive with carbodiimides to suppress side reactions and minimize racemization. nih.gov

Beyond amide and ester formation, the structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. uobaghdad.edu.iqrdd.edu.iq Heterocyclic scaffolds are ubiquitous in drug discovery and materials science. Synthetic strategies can utilize both the carboxylic acid and the activated aromatic ring to construct fused or appended ring systems. For example, the carboxylic acid can be converted into other functional groups, such as an acyl chloride or an ester, which then participate in intramolecular or intermolecular cyclization reactions to form heterocycles like oxazinones, benzimidazoles, or other complex ring systems. mdpi.combeilstein-journals.org

Applications in the Design of Functional Organic Materials with Tailored Properties

The unique electronic and structural characteristics of this compound make it an attractive component in the design of functional organic materials. Its incorporation into polymers, dyes, and other supramolecular structures can impart specific, tailored properties such as pH-responsiveness, thermal stability, and unique optoelectronic behaviors. acs.org

In polymer science, monomers containing diethylamino groups are used to create "smart" polymers that respond to environmental stimuli. For instance, polymers incorporating structures similar to this compound, such as poly(N-[3-(diethylamino)propyl]methacrylamide), exhibit both thermo- and pH-responsive behavior in aqueous solutions. mdpi.com The tertiary amine group can be protonated at lower pH, leading to changes in polymer chain conformation and solubility. This principle allows for the design of materials for controlled drug release, sensors, and other biomedical applications. The carboxylic acid function provides a convenient point for polymerization or for grafting onto existing polymer backbones. nih.gov Research has also explored the formation of polymeric salts through the noncovalent interaction between amine-containing polymers and benzoic acids, leading to materials with interesting morphologies, including liquid-crystal phases. researchgate.net

Table 2: Components of a Donor-π-Acceptor (D-π-A) Dye This table is interactive. Click on the headers to sort.

Component Function Potential Role of this compound
Donor (D) Provides electrons upon photoexcitation. The diethylamino group is a strong electron donor.
π-Bridge Facilitates electron transfer from Donor to Acceptor. The phenyl ring serves as the π-bridge.
Acceptor/Anchor (A) Accepts electrons and binds the dye to a substrate. The benzoic acid group acts as an acceptor and an anchor. researchgate.net

Chemical Biology Investigations (e.g., Enzyme Activity Probes, Molecular Interactions)

In the field of chemical biology, molecular scaffolds containing a diethylamino-aromatic core are instrumental in the development of tools for studying biological processes. These applications primarily leverage the fluorescence properties imparted by the diethylamino group.

Enzyme Activity Probes: Activatable fluorescent probes are powerful tools for detecting and quantifying enzyme activity in real-time within complex biological systems. rsc.orgfrontiersin.org The general design of these probes involves a fluorophore that is initially in a non-fluorescent or "caged" state. This fluorophore is attached to a specific recognition motif that is a substrate for the target enzyme. nih.gov Upon enzymatic cleavage of the recognition group, the fluorophore is released or undergoes an electronic rearrangement, leading to a "turn-on" fluorescence signal.

The 7-(diethylamino)coumarin scaffold is a widely used fluorophore in such probes due to its excellent photophysical properties, including high quantum yield and photostability. nih.gov this compound can be considered a precursor or structural component for building such fluorescent reporters. The diethylamino group is crucial for the fluorescence, acting as an intramolecular charge transfer donor. The carboxylic acid provides a synthetic handle to attach the enzyme-cleavable moiety, allowing for modular probe design targeting a wide range of enzymes, such as proteases, phosphatases, or glycosidases. nih.govnih.gov

Molecular Interactions: Understanding how small molecules interact with biological macromolecules, particularly proteins, is fundamental to pharmacology and drug development. nih.gov Biophysical techniques are employed to characterize these non-covalent interactions, providing data on binding affinity, kinetics, and thermodynamics. nih.govasbmb.org Transport proteins, such as serum albumin, play a critical role in the distribution and bioavailability of drugs. Therefore, studying the interaction of a compound like this compound with these proteins can offer insights into its potential pharmacokinetic profile.

Techniques such as fluorescence quenching are often used. Proteins containing tryptophan residues have intrinsic fluorescence. When a small molecule binds to the protein near a tryptophan residue, it can quench this fluorescence. By titrating the protein with the small molecule and monitoring the decrease in fluorescence intensity, one can determine binding constants (Kₐ) and the number of binding sites. asbmb.org Other methods provide complementary information on the forces driving the interaction and any conformational changes that occur upon binding. nih.gov

Table 3: Biophysical Techniques for Studying Molecular Interactions This table is interactive. Click on the headers to sort.

Technique Abbreviation Information Provided
Isothermal Titration Calorimetry ITC Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance SPR Real-time kinetics (association/dissociation rates), binding affinity. nih.gov
Fluorescence Spectroscopy - Binding affinity, quenching mechanism, conformational changes. asbmb.org
Circular Dichroism CD Changes in protein secondary and tertiary structure upon binding.

Q & A

Q. Key Considerations :

  • Purification : Use preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate polar derivatives.
  • Stability : Store derivatives under inert gas (N₂/Ar) to prevent oxidation of the diethylamino group.

Advanced: What spectroscopic techniques are most effective for characterizing this compound in complex mixtures?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) identifies substituent patterns (δ 1.1–1.3 ppm for diethyl CH₃, δ 7.5–8.2 ppm for aromatic protons).
  • LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 222.1134 for C₁₂H₁₅NO₃) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate functional groups.

Advanced: How should researchers address contradictions in reported solubility or reactivity data for this compound?

Answer:
Contradictions often arise from:

  • Impurity profiles : Use elemental analysis or X-ray crystallography to confirm compound purity.
  • Solvent history : Pre-dry solvents (e.g., molecular sieves for benzene) to avoid water interference .
  • Reaction atmosphere : Repeat experiments under controlled N₂ to exclude oxidative side reactions.

Case Study : Discrepancies in cyclohexane solubility data may stem from incomplete equilibration; extended stirring (24+ hours) under reflux improves reproducibility .

Basic: What are the standard protocols for storing this compound to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) in sealed containers to avoid hygroscopic decomposition.
  • Solubility-based storage : For aqueous stock solutions, adjust pH to 6–7 (using NaOH) and freeze at –80°C .

Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase-2).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories (GROMACS/AMBER).

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential amine vapor release.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.